molecular formula C10H11BrO2 B1273715 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine CAS No. 499770-96-6

6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine

Cat. No.: B1273715
CAS No.: 499770-96-6
M. Wt: 243.1 g/mol
InChI Key: QDRNTKFXSFDJCH-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine (CAS 499770-96-6) is a high-purity chemical building block of interest in medicinal and organometallic chemistry research. This compound features a benzodioxepine core, a structure related to privileged pharmacophores, and a reactive bromomethyl group suitable for further functionalization. The benzodioxepine scaffold is of significant research value due to its presence in compounds with diverse biological activities. Specifically, its structural similarity to benzodiazepine-based drugs, which are known to act as positive allosteric modulators of the GABAA receptor, makes it a valuable template for developing new psychoactive molecular entities or for cancer treatment research . The reactive bromomethyl handle allows researchers to easily incorporate this scaffold into larger, more complex molecules through cross-coupling reactions or to create novel organometallic complexes via C-H activation . These metallo-derivatives are explored to modify the physiological profile of organic drugs, potentially leading to new agents with altered properties, reduced toxicity, or entirely new mechanisms of action . Key Specifications:

Properties

IUPAC Name

6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c11-7-8-3-1-4-9-10(8)13-6-2-5-12-9/h1,3-4H,2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRNTKFXSFDJCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C2OC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383513
Record name 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499770-96-6
Record name 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

  • Reaction Principle: The most common and reliable method is the radical bromination of the methyl group at the 6-position using N-bromosuccinimide (NBS) as the brominating agent.
  • Reaction Conditions:
    • Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are employed to generate bromine radicals.
    • Solvents like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) are preferred for their inertness and ability to stabilize radicals.
    • Reaction temperature is typically maintained between 40–60°C to optimize selectivity and yield.
  • Mechanism: The bromine radical abstracts a hydrogen atom from the methyl group, generating a benzylic radical intermediate, which then reacts with NBS to form the bromomethyl product.

Alternative Brominating Agents and Conditions

  • Photochemical Bromination: Exposure to UV light can initiate radical bromination without the need for chemical initiators.
  • Electrophilic Bromination: Less common due to lack of selectivity; generally avoided to prevent over-bromination or ring substitution.

Industrial Scale Synthesis

  • Continuous Flow Reactors: Industrial production may utilize continuous flow systems to improve heat and mass transfer, enhancing reaction control and safety.
  • Automated Systems: Automation allows precise control over reagent addition and reaction parameters, improving reproducibility.
  • Purification: Post-reaction purification typically involves recrystallization or chromatographic techniques to achieve high purity (≥97%).

Data Table: Summary of Preparation Conditions

Parameter Typical Conditions Notes
Starting Material 3,4-dihydro-2H-1,5-benzodioxepine Commercially available or synthesized
Brominating Agent N-Bromosuccinimide (NBS) Selective for benzylic bromination
Radical Initiator Azobisisobutyronitrile (AIBN) or BPO Initiates radical formation
Solvent Carbon tetrachloride (CCl4), dichloromethane (CH2Cl2) Inert, stabilizes radicals
Temperature 40–60°C Optimizes selectivity and yield
Reaction Time 2–6 hours Depends on scale and conditions
Purification Recrystallization, column chromatography Ensures >97% purity
Yield Typically 70–85% Depends on reaction optimization

Detailed Research Findings and Analysis

Regioselectivity and Reaction Optimization

  • The bromination is highly regioselective for the methyl group at the 6-position due to the stability of the benzylic radical intermediate.
  • Competing bromination at other aromatic positions (e.g., 7- or 8-positions) is minimized by controlling temperature and radical concentration.
  • Computational studies using Density Functional Theory (DFT) have confirmed lower activation energy for hydrogen abstraction at the 6-methyl position compared to other sites, supporting experimental selectivity.

Spectroscopic Validation of the Product

  • NMR Spectroscopy:
    • Proton NMR shows a singlet at ~4.5–4.8 ppm corresponding to the bromomethyl protons.
    • Aromatic protons appear between 6.8–7.2 ppm.
  • Infrared (IR) Spectroscopy:
    • Characteristic C–Br stretching vibrations observed near 550–650 cm⁻¹.
  • Mass Spectrometry (MS):
    • Molecular ion peak at m/z consistent with molecular weight (~243.1 g/mol).
    • Isotopic pattern with 1:1 ratio for M and M+2 peaks due to bromine isotopes.

Notes on Industrial and Laboratory Scale Synthesis

  • Scale-up requires careful control of reaction exothermicity and radical concentration to prevent side reactions.
  • Continuous flow technology offers advantages in heat management and reproducibility.
  • Purity is critical for downstream applications; hence, analytical techniques such as HPLC and elemental analysis are employed post-synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the bromomethyl group or other parts of the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals : 6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural properties make it particularly useful in developing compounds targeting neurological and cardiovascular diseases.

Case Study : A study exploring the antimicrobial activity of benzodioxepine derivatives showed that this compound exhibited significant antibacterial effects against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL. This finding suggests potential for further development into antimicrobial therapies .

Materials Science

Advanced Material Development : The unique structural characteristics of this compound allow its use in creating advanced materials such as polymers and nanomaterials. The bromomethyl group enhances its reactivity, making it suitable for functionalization processes that can lead to innovative material properties.

Chemical Biology

Biological Pathways and Mechanisms : In chemical biology, this compound is utilized to study various biological pathways. Its ability to interact with biomolecules allows researchers to explore enzyme inhibition and receptor binding mechanisms.

Pharmacological Properties : Research indicates that this compound may exhibit cytotoxic effects against cancer cell lines. Preliminary studies have shown that it can induce apoptosis in specific cancer cells, highlighting its potential as an anticancer agent .

Industrial Chemistry

Synthesis of Specialty Chemicals : In industrial chemistry, this compound is employed in synthesizing specialty chemicals and intermediates for various industrial applications. Its versatile reactivity enables the production of diverse chemical products.

Mechanism of Action

The mechanism of action of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    6-(Bromomethyl)-1,3-benzodioxole: Similar structure but lacks the dihydro component.

    6-(Bromomethyl)-2H-1,4-benzodioxepine: Similar structure but differs in the position of the oxygen atoms in the ring.

    6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylate: Contains an additional carboxylate group.

Uniqueness

This compound is unique due to its specific ring structure and the presence of the bromomethyl group, which imparts distinct reactivity and potential for functionalization. This makes it a valuable compound for various synthetic and research applications .

Biological Activity

6-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a compound of interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The compound has the following chemical identifiers:

PropertyValue
CAS Number 499770-96-6
Molecular Formula C10H11BrO2
Molecular Weight 243.10 g/mol
InChI Key QDRNTKFXSFDJCH-UHFFFAOYSA-N
Purity 97%

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, primarily through its interaction with different biological pathways. Some key findings include:

  • Antimicrobial Activity : Studies have shown that derivatives of benzodioxepine compounds demonstrate significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, showing inhibition of growth at certain concentrations .
  • Cytotoxic Effects : Preliminary studies indicate potential cytotoxicity against cancer cell lines. In vitro assays have revealed that this compound can induce apoptosis in specific cancer cells, suggesting its potential as an anticancer agent .
  • Neuroprotective Effects : Some research highlights the neuroprotective potential of benzodioxepine derivatives in models of neurodegenerative diseases. These compounds may help mitigate oxidative stress and inflammation in neuronal cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For example:

  • The presence of the bromomethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.
  • Alterations in the dioxepine ring structure can lead to variations in receptor binding affinity and selectivity.

Case Study 1: Antimicrobial Screening

A study conducted on a series of benzodioxepine derivatives demonstrated that this compound had effective antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests that the compound could be further explored for development into antimicrobial therapies .

Case Study 2: Cancer Cell Line Testing

In another investigation involving human cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited IC50 values of 15 µM and 20 µM respectively. These results indicate a promising potential for this compound in cancer treatment protocols .

Q & A

Q. What are the most reliable synthetic routes for preparing 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine?

Methodological Answer: The compound can be synthesized via bromomethylation of the parent benzodioxepine scaffold. A common approach involves using brominating agents like N-bromosuccinimide (NBS) under radical initiation or photochemical conditions to selectively introduce the bromomethyl group at the 6-position. Reaction optimization should focus on solvent polarity (e.g., CCl₄ for radical stability) and temperature control (40–60°C) to minimize side reactions. Characterization via 1^1H/13^{13}C NMR and GC-MS is critical to confirm regioselectivity, as competing halogenation at other positions (e.g., 7- or 8-positions) may occur .

Q. How can spectroscopic data (NMR, IR, MS) be interpreted to validate the structure of this compound?

Methodological Answer:

  • NMR : The 1^1H NMR spectrum should show a triplet (~δ 3.8–4.2 ppm) for the dihydro-2H benzodioxepine ring protons, a singlet for the bromomethyl group (δ ~4.5–4.8 ppm), and aromatic protons in the δ 6.8–7.2 ppm range. 13^{13}C NMR will display a carbon signal at ~30–35 ppm for the bromomethyl carbon.
  • IR : A strong C-Br stretch near 550–650 cm1^{-1} confirms the bromomethyl group.
  • MS : The molecular ion peak should align with the molecular weight (C₁₀H₁₁BrO₂, MW ≈ 259.1 g/mol), with isotopic patterns characteristic of bromine (1:1 ratio for M and M+2 peaks). Reference databases like NIST Chemistry WebBook provide validated spectral data for cross-comparison .

Q. What are the key reactivity patterns of the bromomethyl group in this compound?

Methodological Answer: The bromomethyl group undergoes nucleophilic substitution (SN_N2) with amines, thiols, or alkoxides to form functionalized derivatives. For example, reaction with sodium azide yields an azidomethyl intermediate, which can be reduced to an amine or used in click chemistry. Kinetic studies (e.g., using polar aprotic solvents like DMF and monitoring by TLC/HPLC) are recommended to optimize substitution rates while avoiding elimination side reactions .

Advanced Research Questions

Q. How can regioselectivity challenges during bromomethylation be addressed computationally?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the radical bromination mechanism to predict regioselectivity. Transition state analysis of hydrogen abstraction at the 6-position vs. other sites (e.g., 7-position) reveals energy barriers and stabilization effects from the benzodioxepine ring’s electron density. Pairing computational results with experimental kinetic isotope effect (KIE) studies validates the dominant reaction pathway .

Q. What strategies mitigate thermal instability during storage or reaction conditions?

Methodological Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds (e.g., >80°C). Storage under inert atmospheres (argon) at –20°C in amber vials reduces light- and moisture-induced degradation. For reactions requiring elevated temperatures, in situ generation of the bromomethyl group (e.g., using HBr/DMSO) may improve stability compared to pre-synthesized batches .

Q. How does the compound’s conformational flexibility influence its bioactivity in pharmacological studies?

Methodological Answer: Molecular dynamics (MD) simulations (e.g., using GROMACS) can model the benzodioxepine ring’s puckering and bromomethyl group orientation. Correlate these with in vitro assays (e.g., receptor binding or enzyme inhibition) to identify bioactive conformers. For example, rigid analogs with locked ring conformations may show enhanced selectivity for neurological targets like TRPM2 channels, as seen in structurally related benzodioxepines .

Q. What analytical methods resolve contradictions in reported solubility and polarity data?

Methodological Answer: Use a combination of Hansen solubility parameters (HSP) and reversed-phase HPLC to quantify solubility in diverse solvents. For polarity conflicts, measure the compound’s partition coefficient (logP) via shake-flask (water/octanol) or chromatographic (e.g., C18 column) methods. Discrepancies often arise from impurities; thus, purity assessment via elemental analysis or high-resolution MS is essential .

Methodological Resources

  • Spectroscopic Validation : NIST Chemistry WebBook for reference spectra .
  • Synthetic Optimization : Rieche formylation protocols for regioselective functionalization .
  • Computational Modeling : DFT/MD workflows for reaction and conformational analysis .

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